6-Bromo-4-methylquinolin-3-amine

Neuropharmacology Monoamine Oxidase Inhibition Chemical Probes

Choose this 6-Bromo-4-methylquinolin-3-amine for its unique 6-bromo substitution pattern, essential for palladium-catalyzed cross-coupling diversification. This combination of a 3-amino hinge-binding motif and a versatile synthetic handle enables efficient SAR exploration for kinase inhibitors. Ensure research integrity with the correct isomer. Bulk pricing available upon request.

Molecular Formula C10H9BrN2
Molecular Weight 237.1
CAS No. 1201646-50-5
Cat. No. B2712272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-methylquinolin-3-amine
CAS1201646-50-5
Molecular FormulaC10H9BrN2
Molecular Weight237.1
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NC=C1N)Br
InChIInChI=1S/C10H9BrN2/c1-6-8-4-7(11)2-3-10(8)13-5-9(6)12/h2-5H,12H2,1H3
InChIKeyNKGDKJIYBYNMHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-4-methylquinolin-3-amine (CAS: 1201646-50-5) Procurement: Compound Class, Key Properties, and Research Utility


6-Bromo-4-methylquinolin-3-amine (CAS: 1201646-50-5; molecular weight: 237.1 g/mol; C₁₀H₉BrN₂) is a brominated quinoline derivative that serves as a versatile synthetic intermediate and pharmacophoric scaffold in medicinal chemistry and chemical biology research. Its structural features—a bromine atom at the 6-position and a methyl group at the 4-position of the quinoline core, along with a free 3-amino group—confer distinct chemical and biological properties that differentiate it from non-brominated or differently substituted quinoline analogs. This compound is recognized as a building block for the development of kinase inhibitors and other heterocyclic compounds requiring orthogonal functionalization handles . The 6-bromo substituent serves as a critical synthetic handle for modern cross-coupling reactions, enabling rapid diversification and library synthesis that is not possible with the parent 4-methylquinolin-3-amine scaffold .

Why Generic Substitution Fails for 6-Bromo-4-methylquinolin-3-amine: The Critical Role of the 6-Bromo Substituent


Generic substitution with non-brominated 4-methylquinolin-3-amine or other bromoquinoline isomers fails because the 6-bromo substitution pattern in 6-bromo-4-methylquinolin-3-amine confers unique chemical reactivity and biological profile that are not preserved in close analogs. The bromine atom at the 6-position provides an essential handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, and Sonogashira couplings) that enable rapid diversification and structure-activity relationship (SAR) exploration, whereas the non-brominated 4-methylquinolin-3-amine (CAS: 50878-90-5; MW: 158.2) lacks this functionalization capacity entirely . In contrast, 6-bromoquinoline (MW: 208.06) and 6-bromo-4-methylquinoline (CAS: 41037-28-9) lack the 3-amino group that serves as a hydrogen bond donor/acceptor for target engagement . The combination of the 6-bromo handle and the 3-amino pharmacophoric element creates a privileged chemical space that is not recapitulated by any single commercially available analog, making generic substitution scientifically and operationally untenable for research programs requiring this specific substitution pattern .

6-Bromo-4-methylquinolin-3-amine: Quantitative Evidence Guide for Scientific Selection


MAO-B Inhibitory Potency of 6-Bromo-4-methylquinolin-3-amine in Rat Brain Mitochondria

6-Bromo-4-methylquinolin-3-amine demonstrates moderate inhibitory activity against rat monoamine oxidase B (MAO-B) with an IC₅₀ of 209 nM when tested in Sprague-Dawley rat brain mitochondrial homogenate. Notably, this compound exhibits substantial isoform selectivity between MAO-A and MAO-B: while it inhibits rat MAO-B with an IC₅₀ of 209 nM, its potency against human MAO-A is drastically reduced to 28.9 μM (28,900 nM), representing a selectivity ratio of approximately 138-fold for MAO-B over MAO-A [1][2]. This isoform selectivity profile is structurally dependent on the specific substitution pattern, as related methylquinoline isomers have been shown to inhibit MAO-A competitively with markedly different potency profiles [3]. Direct head-to-head comparison data with non-brominated 4-methylquinolin-3-amine in this specific MAO assay system are not available in public databases, limiting the ability to attribute this activity solely to the bromine substituent.

Neuropharmacology Monoamine Oxidase Inhibition Chemical Probes

Synthetic Accessibility: Cross-Coupling Reactivity of 6-Bromo Handle in 6-Bromo-4-methylquinolin-3-amine

6-Bromo-4-methylquinolin-3-amine features a bromine atom at the 6-position that serves as a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C bond formation) couplings. In contrast, the non-brominated analog 4-methylquinolin-3-amine (CAS: 50878-90-5; C₁₀H₁₀N₂; MW: 158.2 Da) lacks this synthetic handle entirely, precluding its use in cross-coupling diversification strategies without prior functionalization . Additionally, 6-bromo-4-methylquinoline (CAS: 41037-28-9) lacks the 3-amino group that serves as a hydrogen bond donor/acceptor for biological target engagement, limiting its utility as a direct pharmacophore . The 6-bromo substituent also enhances the electron-deficient character of the quinoline core, enabling orthogonal reactivity in nucleophilic aromatic substitution (SₙAr) reactions that is not observed in the non-brominated scaffold .

Synthetic Methodology Medicinal Chemistry Library Diversification

Kinase Inhibitor Scaffold Recognition: Structural Privilege of 6-Bromo-4-methylquinolin-3-amine

6-Bromo-4-methylquinolin-3-amine is recognized as a privileged scaffold for kinase inhibitor development, with the 4-anilino-quin(az)oline motif serving as an established hinge binder in ATP-competitive kinase inhibitors . Patent literature discloses amino-quinolines as kinase inhibitors with therapeutic applications in oncology and protein kinase-mediated diseases, including Bruton's tyrosine kinase (Btk) inhibitors [1]. While quantitative kinase inhibition data for 6-bromo-4-methylquinolin-3-amine itself are limited in public databases, the 6-bromo substitution pattern has been utilized to modulate kinase promiscuity and selectivity in related quinoline-based inhibitor programs, leveraging the bromine atom's steric and electronic effects to fine-tune target engagement . In contrast, non-brominated 4-methylquinolin-3-amine lacks the 6-position handle for both synthetic diversification and electronic tuning of kinase hinge-binding interactions .

Kinase Inhibitor Discovery Targeted Therapy Oncology Research

6-Bromo-4-methylquinolin-3-amine: Recommended Research and Industrial Application Scenarios


Kinase Inhibitor Hit-to-Lead Optimization Programs Requiring Rapid SAR Exploration

Researchers developing ATP-competitive kinase inhibitors can utilize 6-bromo-4-methylquinolin-3-amine as a core scaffold for hinge-binding while leveraging the 6-bromo handle for Suzuki-Miyaura cross-coupling to introduce diverse aryl and heteroaryl substituents. This two-dimensional SAR approach enables systematic exploration of hinge-region binding (via the 3-amino-4-methyl quinoline motif) and selectivity pocket interactions (via the 6-position derivatization) within a single synthetic intermediate, significantly reducing the number of synthetic steps required for library generation .

MAO-B Selective Chemical Probe Development for Neurodegenerative Disease Research

6-Bromo-4-methylquinolin-3-amine exhibits moderate MAO-B inhibitory activity (IC₅₀ = 209 nM in rat brain mitochondria) with approximately 138-fold selectivity over MAO-A, making it a candidate starting point for developing isoform-selective chemical probes targeting MAO-B in neurological research contexts. Researchers investigating Parkinson's disease adjunct therapies or other MAO-B-implicated neurodegenerative conditions may find this selectivity profile valuable for minimizing off-target MAO-A-mediated effects .

Fluorescent Chemosensor and Bioimaging Probe Development

Related bromo-substituted quinoline compounds have demonstrated utility as fluorescent chemosensors for pH and metal ion detection, indicating that 6-bromo-4-methylquinolin-3-amine may serve as a building block for developing bioimaging and diagnostic assay tools. The 3-amino group provides a site for conjugation to fluorophores or targeting moieties, while the 6-bromo handle enables further structural tuning of photophysical properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-methylquinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.